5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

Regioisomerism Nitroheterocyclic chemistry Structure-activity relationships

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 1006432-94-5, molecular formula C₉H₇N₃O₅, MW 237.17 g/mol) is a heterocyclic research chemical that covalently links a 3-nitro-1H-pyrazole ring to a 2-furoic acid moiety via a methylene bridge. This compound belongs to the nitrofuran-pyrazole hybrid class, a scaffold family with established precedent for antimicrobial activity mediated through nitroreductase-dependent reductive activation, as documented in the foundational patent literature covering 3-(5-nitro-2-furyl)pyrazoles and related nitrofuryl-pyrazole carboxylic acids.

Molecular Formula C9H7N3O5
Molecular Weight 237.171
CAS No. 1006432-94-5
Cat. No. B2889134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS1006432-94-5
Molecular FormulaC9H7N3O5
Molecular Weight237.171
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14)
InChIKeyDEIMZQAJDJJZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 1006432-94-5): A Regiospecific Nitropyrazolyl-Furoic Acid Building Block for Antimicrobial and Heterocyclic Chemistry Programs


5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 1006432-94-5, molecular formula C₉H₇N₃O₅, MW 237.17 g/mol) is a heterocyclic research chemical that covalently links a 3-nitro-1H-pyrazole ring to a 2-furoic acid moiety via a methylene bridge [1]. This compound belongs to the nitrofuran-pyrazole hybrid class, a scaffold family with established precedent for antimicrobial activity mediated through nitroreductase-dependent reductive activation, as documented in the foundational patent literature covering 3-(5-nitro-2-furyl)pyrazoles and related nitrofuryl-pyrazole carboxylic acids [2]. The compound is commercially available at ≥95% purity from multiple suppliers for research and development use, priced at approximately €864/g as a building block for medicinal chemistry and organic synthesis applications .

Why 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid Cannot Be Casually Replaced by In-Class Analogs: Regioisomeric, Electronic, and Steric Determinants of Differential Activity


Within the nitropyrazolyl-furoic acid family, seemingly conservative structural modifications produce functionally non-equivalent chemical entities that cannot be assumed interchangeable for procurement or experimental purposes. The nitro group position on the pyrazole ring (3- vs. 4-substitution) alters the electronic distribution and hydrogen-bond-acceptor profile, with the 3-nitro isomer presenting a distinct electrostatic surface compared to its 4-nitro regioisomer (CAS 436086-87-2) . The absence of additional substituents on the pyrazole ring (cf. the 4-chloro-5-methyl-3-nitro analog, CAS 402614-16-8, which carries +48.5 Da additional mass and a chloro substituent that introduces halogen-bonding capacity and increased lipophilicity) fundamentally changes physicochemical and pharmacokinetic-relevant properties . Furthermore, non-nitrated analogs such as 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid lack the nitro group essential for nitroreductase-mediated bioactivation—the established mechanism of action for the nitrofuran-pyrazole antimicrobial pharmacophore class [1]. These structural distinctions carry material consequences for any program where the precise electronic, steric, and redox properties of the 3-nitro regioisomer are experimentally required.

Quantitative Differentiation Evidence for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid Versus Closest Analogs


Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Pyrazole Substitution Determines Distinct Physicochemical and Predicted Biological Profiles

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 1006432-94-5) differs from its 4-nitro regioisomer (CAS 436086-87-2) solely in the position of the nitro group on the pyrazole ring (3- vs. 4-position). Despite identical molecular formula (C₉H₇N₃O₅) and molecular weight (237.17 g/mol), the two regioisomers are distinct chemical entities with different InChI Keys (DEIMZQAJDJJZHH-UHFFFAOYSA-N vs. that of the 4-nitro isomer), different CAS numbers, and different commercial catalog entries [1]. In the broader nitrofuran-pyrazole class, the position of the nitro substituent is known to modulate nitroreductase substrate recognition and the electronic properties governing reductive activation, making regioisomeric identity a critical selection criterion rather than an interchangeable feature [2].

Regioisomerism Nitroheterocyclic chemistry Structure-activity relationships

Nitro Group Presence as a Bioactivation Warhead: Comparison with Non-Nitrated Dimethylpyrazole Analog

The 3-nitro group on the pyrazole ring of the target compound constitutes a bioreducible warhead capable of enzymatic activation by bacterial nitroreductases—a mechanism absent in the non-nitrated analog 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 312310-14-8). In the nitrofuran-pyrazole class, the nitro group is the essential pharmacophoric element for antimicrobial activity: the foundational patent (US 4,093,812) explicitly describes 3-(5-nitro-2-furyl)pyrazoles and 5-(5-nitro-2-furyl)pyrazoles as antimicrobials and disinfectants, with the nitro group being prerequisite for activity [1]. Contemporary studies reinforce this: 5-nitrofuran-tagged pyrazole hybrids demonstrate MIC values as low as 0.15 μg/mL against MRSA, with activity dependent on nitroreductase-mediated reduction [2]. The dimethyl analog, lacking any nitro group, is structurally incapable of this bioactivation pathway.

Nitroreductase bioactivation Antimicrobial pharmacophore Redox chemistry

Molecular Weight and Physicochemical Simplicity Advantage over Polysubstituted Analogs for Fragment-Based and SAR Studies

The target compound (MW 237.17 g/mol, XLogP3 = 1, TPSA = 114 Ų, 3 rotatable bonds, 1 H-bond donor, 6 H-bond acceptors) presents a compact, rule-of-three-compliant fragment-like profile [1]. In contrast, the 4-chloro-5-methyl-3-nitro analog (CAS 402614-16-8, MW 285.64 g/mol) carries an additional 48.47 Da of mass, a chloro substituent introducing halogen-bonding potential, and a methyl group adding lipophilicity—modifications that move it further from fragment space into lead-like territory with higher molecular complexity . For fragment-based screening or early SAR exploration where minimal, well-defined pharmacophoric elements are desired, the target compound offers a cleaner starting point with fewer confounding variables.

Fragment-based drug discovery Lead optimization Physicochemical properties

Class-Level Antimicrobial Activity Benchmarking: Nitrofuran-Pyrazole Hybrids vs. Clinical Nitrofurantoin

While compound-specific MIC data for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid have not been published in the peer-reviewed literature as of the search date, class-level quantitative benchmarks exist and are relevant for procurement decisions by antimicrobial discovery programs. The 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridine lead compound 13g demonstrated superior activity to the clinical nitrofuran antibiotic nitrofurantoin against ESKAPE pathogens [1]. In a distinct nitrofuranyl–pyrazolopyrimidine series, compound 35 achieved MIC values of 0.7 μg/mL against S. aureus and 0.15 μg/mL against MRSA, with HepG2 cytotoxicity safety up to 50 μg/mL (selectivity index >71 for S. aureus, >333 for MRSA) [2]. Nitrofurantoin, the class benchmark, shows MIC ranges of 4–32 μg/mL against susceptible E. coli and S. aureus clinical isolates per CLSI breakpoints (S ≤ 32 μg/mL) [3]. These class-level data establish that nitrofuran-pyrazole hybrids can achieve single-digit to sub-μg/mL potency—2- to 200-fold improvements over nitrofurantoin—and support the rationale for procuring and screening the target 3-nitro regioisomer as a novel entry in this pharmacophore space.

Antimicrobial resistance ESKAPE pathogens Nitrofuran antibiotics

Recommended Procurement and Application Scenarios for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid Based on Evidence Strength


Antimicrobial Screening Libraries Targeting Nitroreductase-Dependent Bioactivation in Gram-Positive Pathogens Including MRSA

Programs screening for novel nitroheterocyclic antimicrobials should include 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid as a structurally compact entry point into nitrofuran-pyrazole chemical space. Class-level evidence demonstrates that nitrofuran-pyrazole hybrids achieve MIC values as low as 0.15 μg/mL against MRSA [1] and can outperform nitrofurantoin . The 3-nitro regioisomer presents a distinct electronic configuration from the 4-nitro analog that may yield differential nitroreductase substrate recognition, making it a valuable inclusion for diversity-oriented antimicrobial screening.

Fragment-Based Drug Discovery (FBDD) Programs Requiring Rule-of-Three-Compliant Nitroheterocyclic Fragments

With MW 237.17 g/mol, XLogP3 = 1, TPSA = 114 Ų, and only 1 H-bond donor, this compound satisfies fragment-like property criteria (MW < 300, cLogP ≤ 3, ≤ 3 H-bond donors) [1]. Its carboxylic acid handle enables straightforward derivatization (amide coupling, esterification, reduction) for fragment growing or linking strategies. The 48.47 Da mass advantage over the chloro-methyl analog makes it the preferred choice for fragment library assembly where minimal molecular complexity is desired.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies of Nitropyrazole Antimicrobial Pharmacophores

Research groups investigating the impact of nitro group position on pyrazole-based antimicrobial activity require the 3-nitro regioisomer (CAS 1006432-94-5) as a defined chemical probe, distinct from the commercially available 4-nitro regioisomer (CAS 436086-87-2) [1]. Systematic comparative screening of both regioisomers against bacterial nitroreductase panels can elucidate position-dependent activation kinetics, informing the design of optimized nitroheterocyclic warheads.

Synthetic Methodology Development Using Furoic Acid-Pyrazole Hybrid Building Blocks

The compound serves as a versatile synthetic intermediate for constructing more complex nitrofuran-pyrazole conjugates. Its carboxylic acid functionality permits late-stage diversification via amide bond formation, esterification, or Curtius rearrangement, while the methylene bridge provides conformational flexibility distinct from directly linked furyl-pyrazole systems described in the patent literature [2]. Procurement at ≥95% purity from multiple suppliers ensures reproducible synthetic outcomes.

Quote Request

Request a Quote for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.